molecular formula C16H19N3O6S B2755007 ethyl 5-{[(1,3-benzodioxol-5-ylmethyl)amino]sulfonyl}-3-ethyl-1H-pyrazole-4-carboxylate CAS No. 1239484-53-7

ethyl 5-{[(1,3-benzodioxol-5-ylmethyl)amino]sulfonyl}-3-ethyl-1H-pyrazole-4-carboxylate

Cat. No.: B2755007
CAS No.: 1239484-53-7
M. Wt: 381.4
InChI Key: KJTPUKGVVKJNOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a chemical substance that is part of a collection of rare and unique chemicals . It is used by early discovery researchers . The buyer assumes responsibility to confirm product identity and/or purity .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a benzodioxol group, an amino sulfonyl group, and a pyrazole group .

Scientific Research Applications

Chemical Synthesis and Hybridizing Agents

Ethyl 5-{[(1,3-benzodioxol-5-ylmethyl)amino]sulfonyl}-3-ethyl-1H-pyrazole-4-carboxylate is a key intermediate in the synthesis of various chemical compounds. For instance, it's involved in the synthesis of 1-aryl-5-cyano-1H-pyrazole-4-carboxylic acid ethyl esters. This process includes nonaqueous diazotization leading to the formation of methyl thioether, which is further oxidized to the methyl sulfone and then displaced by cyanide ion. These cyano esters are important as they serve as precursors to chemical hybridizing agents in wheat and barley (Beck et al., 1988).

Antimicrobial and Anticancer Potential

This compound has also shown promise in antimicrobial and anticancer research. Synthesis of new thieno[2,3-d]pyrimidines using ethyl 2-amino-5-ethylthiophene-3-carboxylate has resulted in compounds with excellent inhibitory activities against the root and stalk of Brassica napus (rape) and Echinochloa crusgalli (barnyard grass) at a dosage of 100 mg/L. These findings indicate potential applications in controlling harmful plant species (Wang et al., 2010).

HIV-1 Reverse Transcriptase Inhibition

In the field of HIV research, this compound derivatives have been explored as potential inhibitors of HIV-1 reverse transcriptase. Although initial compounds were inactive in cell-based assays, they exhibited micromolar potency in inhibiting the target enzyme, suggesting a potential pathway for developing new non-nucleoside inhibitors (Silvestri et al., 2000).

Antiglaucoma and Anti-inflammatory Activity

Research into pyrazole derivatives of this compound has also demonstrated significant antiglaucoma and anti-inflammatory activities. The synthesized amides of this compound have shown to inhibit carbonic anhydrase isoenzymes, leading to more potent effects compared to other inhibitors. This suggests its potential in developing new treatments for glaucoma and inflammation-related conditions (Kasımoğulları et al., 2010).

Analgesic Potential

Furthermore, some derivatives of this compound have been investigated for their analgesic and anti-inflammatory properties. The compound 5-benzoylamino-3-methylsulfanyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester emerged as a promising candidate, exhibiting significant analgesic and anti-inflammatory activities with mild ulcerogenic potential compared to other analgesics (Gokulan et al., 2012).

Mechanism of Action

While the mechanism of action for this specific compound is not available, similar compounds have shown anticancer activity against various cancer cell lines . They cause cell cycle arrest at the S phase and induce apoptosis in cancer cells .

Safety and Hazards

The safety and hazards associated with this compound are not well-documented. Sigma-Aldrich, a supplier of this compound, states that they do not collect analytical data for this product and that the buyer assumes responsibility to confirm product identity and/or purity .

Properties

IUPAC Name

ethyl 3-(1,3-benzodioxol-5-ylmethylsulfamoyl)-5-ethyl-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O6S/c1-3-11-14(16(20)23-4-2)15(19-18-11)26(21,22)17-8-10-5-6-12-13(7-10)25-9-24-12/h5-7,17H,3-4,8-9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTPUKGVVKJNOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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